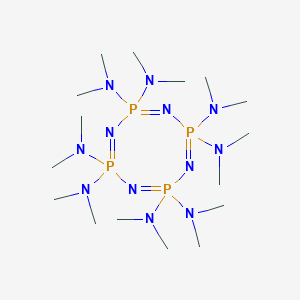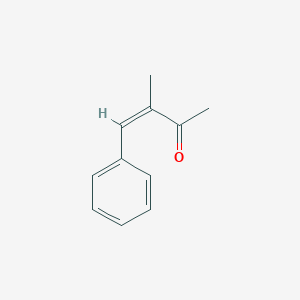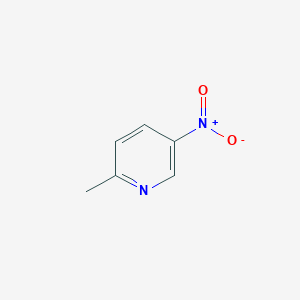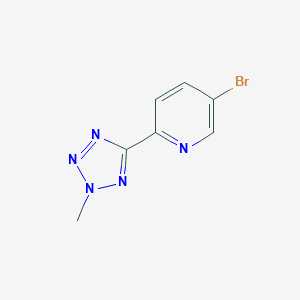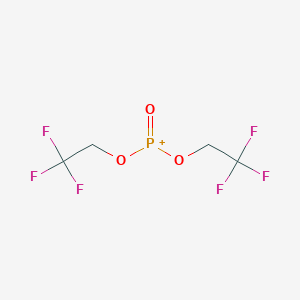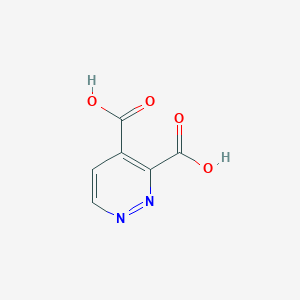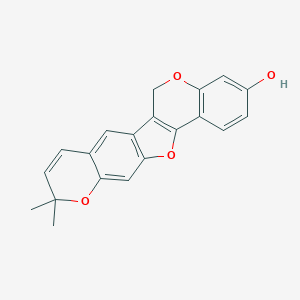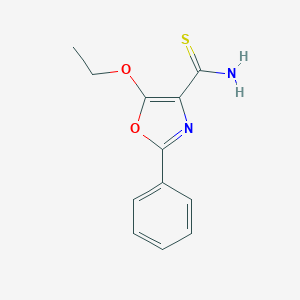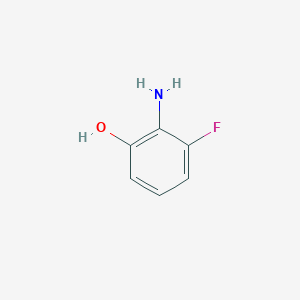
2-Amino-3-fluorofenol
Descripción general
Descripción
2-Amino-3-fluorophenol, also known as 2-amino-3-fluorophenol hydrochloride or 2-amino-3-fluorophenol HCl, is an organic compound with the molecular formula C6H6FNO. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. 2-Amino-3-fluorophenol has been studied for its ability to inhibit enzymes and other cellular processes, as well as its potential to be used as a therapeutic agent.
Aplicaciones Científicas De Investigación
Síntesis de inhibidores selectivos de PI3Kβ
2-Amino-3-fluorofenol: se utiliza en la síntesis de compuestos de benzimidazol y benzoxazol-pirimidona . Estos compuestos son inhibidores selectivos de la enzima PI3Kβ, que es significativa en el tratamiento de cánceres que son deficientes en la fosfatasa y el homólogo de TENsin (PTEN). Esta aplicación es particularmente crucial porque las deficiencias de PTEN pueden conducir a un crecimiento celular descontrolado y a la progresión del cáncer.
Safety and Hazards
2-Amino-3-fluorophenol is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mecanismo De Acción
Target of Action
2-Amino-3-fluorophenol is primarily used as a reagent in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors . The primary target of these inhibitors is the phosphoinositide 3-kinase (PI3K) pathway, specifically the PI3Kβ isoform . This pathway plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
The compound interacts with its targets by inhibiting the PI3Kβ isoform . This inhibition disrupts the PI3K pathway, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule. This results in the suppression of downstream signaling pathways that are critical for the survival and proliferation of cells .
Biochemical Pathways
The primary biochemical pathway affected by 2-Amino-3-fluorophenol is the PI3K pathway . By inhibiting the PI3Kβ isoform, the compound disrupts the conversion of PIP2 to PIP3. This disruption affects downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell cycle progression and survival .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also an inhibitor of CYP3A4, an important enzyme involved in drug metabolism .
Result of Action
The inhibition of the PI3Kβ isoform by 2-Amino-3-fluorophenol leads to the suppression of the PI3K pathway . This results in decreased cell proliferation and survival, particularly in cells that are deficient in the tumor suppressor PTEN . Therefore, the compound has potential therapeutic applications in the treatment of PTEN-deficient cancers .
Análisis Bioquímico
Biochemical Properties
2-Amino-3-fluorophenol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used as a reagent in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
It is known that the compound plays a role in the treatment of PTEN deficient cancers , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-fluorophenol is complex and involves interactions with various biomolecules. It is used in the preparation of PI3Kβ inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
2-amino-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLOYKAFDTQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382286 | |
| Record name | 2-amino-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53981-23-0 | |
| Record name | 2-amino-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


